4-Amino-3,5-diiodobenzoic acid

Descripción

Overview of Halogenated Benzoic Acid Derivatives in Chemical Sciences

Halogenated benzoic acid derivatives are a significant class of organic compounds extensively utilized across various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. ontosight.ai These compounds are derived from benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group. wikipedia.org The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the benzene ring dramatically influences the parent molecule's physical, chemical, and biological properties.

The nature and position of the halogen substituent can alter the acidity, lipophilicity, and reactivity of the benzoic acid derivative. For instance, halogenation can increase the acidity of the carboxylic acid group and provide sites for further chemical modifications. beilstein-journals.org These derivatives serve as versatile building blocks in organic synthesis. The halogen atoms can be replaced through various reactions, such as nucleophilic aromatic substitution and cross-coupling reactions, allowing for the construction of more complex molecules. beilstein-journals.org

Significance of Iodine Substitution in Aromatic Systems for Research

Among the halogens, iodine possesses unique characteristics that make its incorporation into aromatic systems particularly valuable for research. Aromatic iodination is a type of electrophilic aromatic substitution where an iodine atom is introduced into an aromatic ring. fiveable.me Due to the low reactivity of iodine itself towards aromatic rings, this reaction typically requires an oxidizing agent, such as nitric acid, hydrogen peroxide, or a copper salt, to generate a more potent electrophilic iodine species (often represented as I+). libretexts.orgjove.com

One of the most significant aspects of iodinated aromatic compounds is their utility as synthetic intermediates. fiveable.me The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it highly reactive and susceptible to a variety of chemical transformations. orgoreview.com This reactivity allows iodinated aromatics to readily participate in numerous cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. This versatility makes them indispensable building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. fiveable.me

Furthermore, the presence of iodine in an aromatic system imparts specific physical properties that are advantageous in different research areas. For example, the high electron density and ability of iodine to absorb X-rays make iodinated compounds effective radiocontrast agents in medical imaging techniques like X-rays and computed tomography (CT) scans. ontosight.aisolubilityofthings.com In the field of materials science, the introduction of iodine can influence the electronic and photophysical properties of organic materials, leading to applications in organic electronics and sensor technology. solubilityofthings.com

Contextualization of 4-Amino-3,5-diiodobenzoic Acid within Contemporary Chemical Research

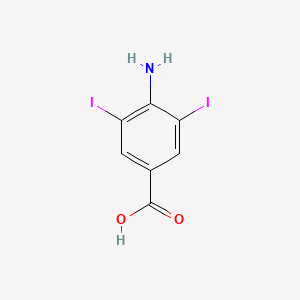

This compound is a specific halogenated benzoic acid derivative that has garnered attention in modern chemical research. solubilityofthings.com Its structure features a benzoic acid core with an amino group (-NH2) at the 4-position and two iodine atoms at the 3- and 5-positions. ontosight.ai This unique arrangement of functional groups makes it a valuable and versatile chemical entity.

The presence of both a carboxylic acid and an amino group allows for a range of chemical modifications. These functional groups can be used to form amide and ester linkages through nucleophile-electrophile coupling reactions. chemicalbook.com Simultaneously, the two iodine atoms serve as reactive sites for cross-coupling transformations, enabling the synthesis of a diverse array of more complex molecules. chemicalbook.com

A notable application of this compound is in the development of radiopaque materials. It has been used to create adducts that can be incorporated into polymers, such as Tecoflex, to make them visible under X-ray imaging. chemicalbook.com This is particularly useful for medical devices where visualization within the body is critical. The compound is also explored for its potential in medicinal chemistry and biological research, where the iodine atoms can contribute to both biological activity and serve as a handle for further derivatization. ontosight.aisolubilityofthings.com

The study of this compound and its derivatives continues to be an active area of research, with investigations into its synthesis, reactivity, and application in various scientific fields. solubilityofthings.comresearchgate.net

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H5I2NO2 | uni.lu |

| Molecular Weight | 388.93 g/mol | echemi.com |

| Appearance | Off-white to pale yellow crystalline solid | solubilityofthings.com |

| Melting Point | >300 °C | chemicalbook.com |

| Boiling Point | 448.7 °C at 760 mmHg | echemi.com |

| Density | ~2.621 - 3.051 g/cm³ | solubilityofthings.comechemi.com |

| Water Solubility | Partly miscible | chemicalbook.comechemi.com |

| XLogP3 | 2.75740 | echemi.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-3,5-diiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTVPMWCUMEVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)N)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00175449 | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2122-61-4 | |

| Record name | 4-Amino-3,5-diiodobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2122-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002122614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-3,5-diiodobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-amino-3,5-diiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00175449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3,5-diiodobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.665 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Amino 3,5 Diiodobenzoic Acid

Established Synthetic Routes

Established methods for the synthesis of 4-amino-3,5-diiodobenzoic acid are well-documented, providing reliable and scalable procedures for its preparation.

Preparation from 2-Aminobenzoic Acid via Iodination

A primary and direct route to an isomer, 2-amino-3,5-diiodobenzoic acid, involves the iodination of 2-aminobenzoic acid (anthranilic acid). prepchem.com A common and effective iodinating agent for this transformation is iodine monochloride (ICl) in the presence of a strong acid. prepchem.com

In a typical procedure, a solution of 2-aminobenzoic acid in dilute hydrochloric acid is treated with a mixture of iodine chloride and concentrated hydrochloric acid. prepchem.com The reaction mixture is gradually heated to facilitate the electrophilic substitution of iodine onto the aromatic ring. The product, 2-amino-3,5-diiodobenzoic acid, precipitates from the reaction mixture and can be collected and purified. prepchem.com A similar iodination of 4-aminobenzoic acid using iodine monochloride is employed to prepare this compound. researchgate.net

| Starting Material | Reagents | Reaction Conditions | Product | Yield | Reference |

| 2-Aminobenzoic acid | Iodine chloride, Hydrochloric acid | Gradual heating to 80-85°C, 3 hours | 2-Amino-3,5-diiodobenzoic acid | ~92% (crude) | prepchem.com |

| 4-Aminobenzoic acid | Iodine monochloride | - | This compound | Good yields | researchgate.net |

| Methyl 4-aminobenzoate (B8803810) | Iodine monochloride, Dichloromethane (B109758) | Reflux, 4 hours | This compound methyl ester | 83% | chemicalbook.com |

Utilization in Multi-Step Syntheses of Complex Molecules

This compound serves as a crucial building block in the synthesis of more complex and biologically significant molecules. Its structure, featuring an amino group, a carboxylic acid, and two iodine atoms, allows for diverse chemical modifications.

A notable application is in the synthesis of precursors for positron emission tomography (PET) radiotracers. For instance, it is the starting material in a six-step synthesis of an iodonium (B1229267) ylide precursor for the radiopharmaceutical ¹⁸F-FPEB, which is used for imaging metabotropic glutamate (B1630785) receptor subtype 5. nih.govsnmjournals.org The synthesis begins with a Sandmeyer reaction on this compound to replace the amino group, followed by several transformations to yield the final complex molecule. nih.govsnmjournals.org

Furthermore, this di-iodinated compound is a precursor in the synthesis of thyroxine analogs. nih.govlookchem.com The amino and carboxylic acid functionalities can be modified to introduce the characteristic side chain of thyroxine, while the di-iodo substitution pattern is a key feature of thyroid hormones. It is also used in the preparation of novel imidazolopeptides with potential anthelmintic activity and in the formation of coordination polymers. researchgate.netresearchgate.net

Alternative Synthesis Strategies

Alternative synthetic routes to di-iodinated aminobenzoic acids and related compounds often employ classical organic reactions, providing flexibility in starting materials and reaction conditions.

Diazotization and Sandmeyer Reaction: The Sandmeyer reaction is a powerful tool for the conversion of aryl amines into various functional groups via a diazonium salt intermediate. wikipedia.org This reaction can be applied to this compound to replace the amino group, as seen in the synthesis of the ¹⁸F-FPEB precursor. nih.govsnmjournals.org While not a direct synthesis of the title compound, it highlights a key reaction of its amino group. The Sandmeyer reaction can also be used for the synthesis of related halogenated benzoic acids. For example, 2-chloro-3,5-diiodobenzoic acid can be synthesized from a methyl 2-aminobenzoate (B8764639) derivative, where a Sandmeyer reaction introduces the chloro substituent.

Iodination of Anthranilic Acid for Related Compounds: The iodination of anthranilic acid can lead to different iodinated isomers depending on the reaction conditions and reagents. Besides the use of iodine monochloride, other methods for the iodination of anthranilic acid to produce compounds like 5-iodoanthranilic acid include the use of iodine in potassium hydroxide (B78521) solution or iodine in glacial acetic acid. orgsyn.org These methods could potentially be adapted for the synthesis of di-iodinated derivatives.

Advanced Synthetic Approaches and Optimization

To address the limitations of traditional synthetic methods, such as long reaction times and the use of hazardous reagents, advanced synthetic approaches are being explored.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a green chemistry approach that can significantly reduce reaction times, improve yields, and enhance reaction efficiency by selectively heating the reaction mixture. ijrpas.com While a specific microwave-assisted synthesis of this compound is not extensively documented, the principles of MAOS are applicable to many of the reaction types involved in its synthesis. For example, microwave irradiation has been successfully used to accelerate the synthesis of various benzoic acid derivatives and other heterocyclic compounds. ijrpas.comsoton.ac.uk The rapid and uniform heating provided by microwaves could potentially optimize the iodination and Sandmeyer reactions involved in the synthesis of this compound and its derivatives. ijrpas.com

Solid-Phase Synthesis Strategies

Solid-phase synthesis offers advantages in terms of purification and automation, making it a valuable tool for creating libraries of compounds for drug discovery and other applications. This compound has been utilized as a building block in solid-phase synthesis. A European patent describes a combinatorial process for preparing hydrofuroquinoline libraries where this compound is listed as a potential starting material. google.com In this context, the amino or carboxylic acid group of the molecule would be attached to a solid support, allowing for subsequent reactions to be carried out in a stepwise manner, with easy removal of excess reagents and by-products by simple filtration.

Exploration of Green Chemistry Principles in Synthesis

The synthesis of aromatic iodides, including this compound, has traditionally relied on methods that are often inconsistent with the principles of green chemistry. In response, research has focused on developing more environmentally benign alternatives. These greener approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency.

Key areas of exploration in the green synthesis of iodoarenes include:

Eco-friendly Oxidants and Reagents: Conventional iodination often requires strong oxidants. A greener approach utilizes sodium percarbonate, which is stable, inexpensive, and environmentally friendly, in conjunction with molecular iodine or potassium iodide. nih.gov Another effective and eco-friendly method for the iodination of activated aromatic compounds involves a mixture of sodium iodate (B108269) and sodium sulfite (B76179) in the presence of hydrochloric acid. scispace.comresearchgate.net

Green Solvents and Catalysts: To minimize the use of volatile and toxic organic solvents, researchers have investigated alternative reaction media. Polyethylene glycol (PEG-400) has been used as a green reaction medium for the iodination of various aromatic compounds. benthamdirect.com Furthermore, the development of reusable catalysts, such as sulphated ceria-zirconia, facilitates environmentally benign iodination processes. rsc.org

Solvent-Free Conditions: A significant advancement in green synthesis is the ability to perform reactions under solvent-free conditions. One such method involves grinding a hydroxy ketone with a substituted aniline, like this compound, using a mortar and pestle with a catalytic amount of sulfuric acid to produce imines. jocpr.com

These methodologies represent a shift towards more sustainable synthetic routes, offering advantages like simpler reaction procedures, easier product isolation, and higher yields. benthamdirect.com

Synthesis of Key Precursors and Intermediates

This compound is a valuable building block in organic synthesis. thermofisher.krchemicalbook.com Its functional groups—the carboxylic acid and the amine—as well as the iodine atoms, serve as reactive sites for creating a variety of derivatives and precursors for more complex molecules. thermofisher.kr

Derivatives of this compound

The amino and carboxylic acid groups of this compound are readily derivatized to produce a range of compounds with applications in medicinal chemistry and material science.

Amide and Peptide Synthesis: The carboxylic acid functionality can be coupled with amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). mdpi.com This allows for the creation of larger, more complex biomolecules.

Imines (Schiff Bases): The amino group can react with ketones under solvent-free conditions with acid catalysis to form imine derivatives. For example, it has been reacted with various hydroxy ketones to synthesize new imine compounds. jocpr.com

Use in Polymer Chemistry: The compound has been used to synthesize adducts that are then incorporated into polymers, such as Tecoflex, to make the material radiopaque. thermofisher.krchemicalbook.com

The table below summarizes some of the derivatives synthesized from this compound and the general methods used.

| Derivative Class | Reactant(s) | Reagents/Conditions | Use/Application |

| Peptides | Amino acids, Dipeptides, Tripeptides | Dicyclohexylcarbodiimide (DCC), Triethylamine (TEA) | Synthesis of imidazolopeptides. mdpi.com |

| Imines | Hydroxy ketones | Sulfuric acid, Grinding (Solvent-free) | Synthesis of novel imines. jocpr.com |

| Polymer Adducts | Not specified | Not specified | Imparting radiopaqueness to polymers. thermofisher.krchemicalbook.com |

Formation of Iodonium Ylide Precursors

Iodonium ylides are a class of hypervalent iodine compounds that are highly valuable as carbene precursors in organic synthesis. snnu.edu.cnumn.edu Derivatives of this compound can serve as starting materials for spirocyclic iodonium ylide precursors, which are particularly useful in radiofluorination reactions. nih.gov

The synthesis of an iodonium ylide precursor from this compound is a multi-step process. A typical sequence involves:

Removal of the amino group via a Sandmeyer reaction to yield 3,5-diiodobenzoic acid. nih.gov

Conversion of the carboxylic acid to a nitrile. nih.gov

A Sonogashira coupling reaction to introduce another functional group. nih.gov

Oxidation of one of the iodine atoms to form the spirocyclic iodonium(III) ylide precursor. nih.gov

These bench-stable precursors are effective for the one-step, regiospecific radiosynthesis of non-activated aromatics with ¹⁸F-fluoride. nih.gov The development of these ylide-based methods represents a significant improvement over previous techniques, offering higher yields and simpler, automated production of ¹⁸F-labeled radiopharmaceuticals. nih.gov Iodonium ylides are recognized for their stability and utility as reagents for cyclopropanation and the preparation of heterocyclic compounds. umn.eduscispace.com

Reactivity and Reaction Mechanisms of 4 Amino 3,5 Diiodobenzoic Acid

Reactions Involving the Amino Group

The amino group (-NH2) on the aromatic ring is a key site for various chemical modifications.

Diazotization and Subsequent Transformations

The primary amino group of 4-amino-3,5-diiodobenzoic acid can undergo diazotization, a process that converts it into a diazonium salt. This transformation is a gateway to a wide array of synthetic possibilities. For instance, the diazonium compound derived from this compound can be decomposed in the presence of boiling alcohol to yield 3,5-diiodobenzoic acid. scite.ai This reaction effectively removes the amino group from the aromatic ring.

Furthermore, the diazonium salt can participate in Sandmeyer-type reactions, allowing for the introduction of various substituents onto the aromatic ring. nih.gov For example, a Sandmeyer reaction can be employed to replace the diazonium group with a halogen, a cyano group, or a hydroxyl group, among others. This versatility makes diazotization a powerful tool for the functionalization of the this compound scaffold. In one documented synthesis, this compound was subjected to a Sandmeyer reaction to produce 3,5-diiodobenzoic acid, which was then further converted into a nitrile through a series of steps including acid chloride formation, amidation, and dehydration. nih.gov

Amidation Reactions

The amino group of this compound can also undergo amidation reactions to form amide bonds. This reaction is particularly relevant in the synthesis of more complex molecules, including polymers and biologically active compounds. For example, this compound has been coupled with 3,4,5-triiodobenzoic acid using dicyclohexyl carbodiimide (B86325) (DCC) as a coupling agent to synthesize N-(2,6-diiodocarboxyphenyl)-3,4,5-triiodobenzamide. nih.gov This resulting molecule, containing five iodine atoms, was then incorporated into a polyurethane backbone to create a radiopaque polymer. nih.gov

Reactions Involving the Carboxylic Acid Group

The carboxylic acid group (-COOH) is another reactive center in the this compound molecule, enabling transformations such as esterification and acid chloride formation.

Esterification (e.g., Methyl Ester Formation)

The carboxylic acid group can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst. The synthesis of the methyl ester of this compound has been reported. vulcanchem.com In a specific procedure, 4-amino-methylbenzoate was reacted with iodine monochloride in dichloromethane (B109758) under reflux conditions to produce this compound methyl ester. chemicalbook.com Similarly, the ethyl ester, ethyl 4-amino-3,5-diiodobenzoate, has been synthesized by reacting this compound with ethanol. chemicalbook.com

Acid Chloride Formation

The carboxylic acid can be converted to the more reactive acid chloride by treatment with reagents such as thionyl chloride or oxalyl chloride. This transformation is a common step in the synthesis of amides and esters. For instance, the formation of the acid chloride of 3,5-diiodobenzoic acid (derived from this compound) was a key step in a multi-step synthesis to ultimately form a nitrile. nih.gov

Reactions Involving the Iodine Substituents

Cross-Coupling Transformations

The carbon-iodine bonds in this compound are key sites for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The high reactivity of aryl iodides compared to other aryl halides makes this compound a valuable building block in organic synthesis. chemicalbook.com The symmetrical placement of the iodine atoms facilitates these transformations. vulcanchem.com

Notable cross-coupling reactions involving this scaffold include:

Sonogashira Coupling: This reaction couples the aryl iodide with a terminal alkyne. This compound has been utilized as a starting material in multi-step syntheses that employ Sonogashira coupling. For instance, after converting the amino group via a Sandmeyer reaction, the resulting 3,5-diiodobenzoic acid derivative undergoes a Sonogashira coupling with an alkyne like 3-ethynylpyridine. nih.govsnmjournals.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.org

Suzuki Coupling: While direct examples with this compound are not prevalent in the searched literature, the closely related 2-amino-3,5-diiodobenzamide (B15152183) readily participates in Suzuki coupling reactions with various (hetero)aryl boronic acids. lookchem.com This suggests that this compound is a viable substrate for Suzuki couplings to form biaryl structures.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond between an aryl halide and an amine. Given the reactivity of aryl iodides in other palladium-catalyzed reactions, this compound is a potential substrate for this transformation, although specific examples were not detailed in the provided search results. The reaction generally works with aryl iodides, bromides, and chlorides. libretexts.org

| Reaction Type | Description | Catalyst System (Typical) | Relevance to this compound |

|---|---|---|---|

| Sonogashira Coupling | Forms a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) co-catalyst (e.g., CuI), Amine base (e.g., Et₃N) wikipedia.orgorganic-chemistry.org | Used as a starting material which, after modification, undergoes Sonogashira coupling. nih.govsnmjournals.org |

| Suzuki Coupling | Forms a C-C bond between an aryl halide and an organoboron compound. researchgate.net | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Na₂CO₃) researchgate.net | Analogous diiodo-aminobenzamides are effective substrates, suggesting high potential for this compound. lookchem.com |

| Buchwald-Hartwig Amination | Forms a C-N bond between an aryl halide and an amine. libretexts.org | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) libretexts.org | Aryl iodides are reactive substrates for this coupling, making it a potential reaction pathway. libretexts.org |

Nucleophilic Substitutions

The electron-rich nature of the aromatic ring, enhanced by the activating amino group, generally makes traditional nucleophilic aromatic substitution (SNAr) challenging on this compound. SNAr reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.govgoogle.com

In derivatives of this compound where the activating amino group has been replaced by an electron-withdrawing group (like a nitrile), nucleophilic substitution of a leaving group at the meta position remains difficult. nih.govsnmjournals.org For example, the radiosynthesis of 18F-FPEB, a molecule derived from this scaffold, is low-yielding via traditional SNAr because the electron-withdrawing nitrile group is meta to the substitution site, necessitating harsh conditions like high temperatures. nih.govsnmjournals.org

However, the iodine atoms themselves can potentially be replaced via nucleophilic substitution under specific conditions, though this is less common than cross-coupling pathways. smolecule.com The development of modern methods, such as those using iodonium (B1229267) ylides, has provided alternative routes for nucleophilic substitution on non-activated aromatic rings, enabling reactions like radiofluorination under milder conditions (e.g., 80 °C for 5 minutes). nih.gov

Deiodination Processes

Deiodination, the removal of an iodine atom from the aromatic ring, can be achieved through various reductive methods. A notable example involves the reaction of this compound with tert-butyl nitrite (B80452) in anhydrous dimethylformamide (DMF). acs.org This reaction, conducted by heating the mixture to 50 °C, results in the removal of the amino group and both iodine atoms, a process formally known as deaminative deiodination, to ultimately yield benzoic acid derivatives after subsequent steps. During the reaction with tert-butyl nitrite, the evolution of gas is observed. acs.org This type of reaction highlights a pathway where the iodine substituents are removed reductively, often following an initial transformation of the amino group, for instance, via a Sandmeyer-type reaction. ohsu.edu

Overall Reactivity Profiles Influenced by Halogenation

The presence and nature of halogen substituents profoundly impact the reactivity of the benzoic acid core. In this compound, the two large iodine atoms exert significant electronic and steric effects.

Reactivity in Cross-Coupling: The C-I bond is weaker than C-Br or C-Cl bonds, making iodinated aromatics the most reactive substrates in palladium-catalyzed cross-coupling reactions. The large atomic radius and high polarizability of iodine facilitate the oxidative addition step in the catalytic cycle. This enhanced reactivity makes this compound a preferred substrate for reactions like Sonogashira and Suzuki couplings compared to its chlorinated or brominated analogs.

Acidity: Halogen substitution on benzoic acid generally increases acidity compared to benzoic acid itself (pKa ≈ 4.2). turito.comiitk.ac.in The electron-withdrawing nature of the halogens stabilizes the carboxylate anion, favoring dissociation. The predicted pKa for this compound is approximately 4.16, which is similar to its isomer, 3-amino-4,5-diiodobenzoic acid. vulcanchem.com

| Property | Influence of Iodine Halogenation | Comparison with Other Halogens (Cl, Br) |

|---|---|---|

| Cross-Coupling Reactivity | Highly reactive due to the weak C-I bond and high polarizability of iodine. | More reactive than corresponding chloro- and bromo-derivatives. |

| Electrophilic Substitution | Deactivating effect due to induction, counteracted by the activating -NH₂ group. vaia.com | All halogens are deactivating; the overall effect depends on the specific reaction. vaia.com |

| Acidity (pKa) | Increases acidity relative to unsubstituted aminobenzoic acid due to the electron-withdrawing effect. vulcanchem.com | Generally, acidity increases with the electronegativity of the halogen, but other factors play a role. vaia.com |

| Nucleophilic Substitution | Generally difficult on the electron-rich ring unless activating groups are present or modern methods are used. nih.gov | Similar challenges exist for chloro- and bromo-analogs. vanderbilt.edu |

Exploration of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving this compound are influenced by its structure and the reaction conditions.

Kinetics: Studies on related iodination reactions of aminobenzoic acid isomers show that the reactions typically follow second-order kinetics. slideshare.net The reaction rate is sensitive to the solvent system; for instance, increasing the proportion of an organic solvent like methanol (B129727) in an aqueous mixture can have a retarding effect on the reaction rate for the iodination of aminobenzoic acids. niscpr.res.in In transformations involving derivatives of this compound, reaction times can be very rapid. For example, in an iodonium ylide-mediated radiofluorination, the desired product formed with high conversion within the first 3 minutes before starting to decompose. nih.gov The deaminative deiodination with tert-butyl nitrite is conducted at a moderate temperature of 50 °C, with the reaction proceeding over 15 minutes after the addition of the reagent is complete. acs.org

Thermodynamics: this compound is a thermally stable solid, with a reported melting point of over 300 °C. chemicalbook.comvulcanchem.com This high thermal stability is typical for highly substituted and heavy aromatic compounds. Theoretical calculations can provide further insight into the molecule's stability. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an indicator of chemical stability; a larger gap implies higher stability. researchgate.net For related diiodinated aminobenzoic acid structures, these energy gaps have been calculated using computational methods like Density Functional Theory (DFT). researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 3,5 Diiodobenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural determination of 4-Amino-3,5-diiodobenzoic acid, offering precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆, displays distinct signals corresponding to its different protons. chemicalbook.com The aromatic region is of particular interest. Due to the symmetrical substitution pattern on the benzene (B151609) ring, the two aromatic protons at positions 2 and 6 are chemically equivalent, resulting in a single signal. The amino (-NH₂) protons and the carboxylic acid (-COOH) proton also produce characteristic signals. The chemical shifts are influenced by the electronic effects of the substituents: the electron-donating amino group and the electron-withdrawing carboxylic acid and iodine atoms.

| Proton | Typical Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| Aromatic H (C₂-H, C₆-H) | ~8.1 | Singlet (s) |

| Amino H (-NH₂) | Broad signal, variable | Singlet (br s) |

| Carboxylic Acid H (-COOH) | >12 | Singlet (br s) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The spectrum for the parent compound, 4-aminobenzoic acid, shows two doublets for the aromatic protons, integrating to two protons each. chemicalbook.com In contrast, the di-iodinated subject compound simplifies this region to a single singlet, confirming the symmetrical 3,5-diiodo substitution pattern. The downfield shift of the aromatic protons compared to benzene is due to the deshielding effects of the iodine and carboxylic acid groups.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon skeleton of the molecule. chemicalbook.com The spectrum, often run in DMSO-d₆, will show distinct signals for each unique carbon atom. chemicalbook.com

| Carbon Atom | Typical Chemical Shift (δ, ppm) in DMSO-d₆ |

| C=O (Carboxylic Acid) | ~167 |

| C-NH₂ (C₄) | ~152 |

| C-H (C₂, C₆) | ~142 |

| C-COOH (C₁) | ~120 |

| C-I (C₃, C₅) | ~80 |

Note: These are approximate values and can vary.

The carbon atoms directly bonded to the highly electronegative iodine atoms (C₃ and C₅) are significantly shielded and appear at a characteristically upfield position (~80 ppm). chemicalbook.com In contrast, the carbon attached to the amino group (C₄) is deshielded and appears far downfield. chemicalbook.com The signals for the remaining aromatic carbons and the carboxyl carbon fall within their expected ranges. Comparing this to 4-aminobenzoic acid, the most notable difference is the presence of the C-I signal and the significant shifts for the adjacent carbons. researchgate.net

Infrared (IR) Spectroscopy and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum displays characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| O-H (Carboxylic Acid) | O-H stretching | 3300-2500 (broad) |

| N-H (Amine) | N-H stretching | 3500-3300 (two bands) |

| C=O (Carboxylic Acid) | C=O stretching | 1700-1680 |

| C=C (Aromatic Ring) | C=C stretching | 1600-1450 |

| C-N (Aromatic Amine) | C-N stretching | 1340-1250 |

| C-I | C-I stretching | 600-500 |

The broad O-H stretch of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching vibrations. The primary amine group typically shows two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations. The strong absorption from the carbonyl (C=O) group is also readily identifiable. The presence of heavy iodine atoms gives rise to C-I stretching vibrations in the far-infrared region of the spectrum. These spectral features, when compared to a reference compound like 4-aminobenzoic acid, show predictable shifts due to the electronic and mass effects of the iodine substituents. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Bands

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of this compound is characterized by absorption bands in the UV region, arising from π→π* and n→π* transitions associated with the aromatic ring and its substituents.

The benzene ring itself has characteristic absorptions which are shifted to longer wavelengths (bathochromic shift) and intensified by the presence of the amino and carboxylic acid groups. These groups act as auxochromes and chromophores, respectively. The introduction of iodine atoms further influences the electronic transitions.

For the related 4-aminobenzoic acid, absorption maxima are observed around 194 nm, 226 nm, and 278 nm. sielc.com It is expected that this compound would exhibit a similar profile, but with the absorption maxima likely shifted to longer wavelengths due to the influence of the iodine atoms, which can participate in extending the conjugated system through their lone pairs.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, providing conclusive evidence of its identity. The nominal molecular weight of this compound (C₇H₅I₂NO₂) is 389 g/mol . scbt.com The high-resolution mass spectrum would show a distinct molecular ion peak ([M]⁺) at m/z corresponding to this mass.

The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two iodine atoms. The fragmentation pattern would likely involve the loss of the carboxylic acid group (-COOH, 45 Da), the amino group (-NH₂, 16 Da), and iodine atoms (I, 127 Da).

GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile and thermally stable compounds. However, this compound, being an amino acid with a high melting point (>300 °C), is not directly amenable to GC analysis due to its low volatility and polar nature. chemicalbook.comlookchem.com

To perform GC-MS analysis, derivatization is a necessary step to convert the non-volatile amino acid into a more volatile derivative. sigmaaldrich.com Common derivatization strategies for amino acids include:

Silylation: Reacting the active hydrogens of the amine and carboxylic acid groups with a silylating agent, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com

Esterification followed by Acylation: A two-step process where the carboxylic acid is first converted to an ester (e.g., a methyl or ethyl ester), and the amino group is then acylated.

Once derivatized, the compound can be introduced into the GC, where it is separated from other components of a mixture based on its boiling point and interaction with the column's stationary phase. The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. The resulting mass spectrum would correspond to the derivatized molecule, and its fragmentation pattern would involve characteristic losses related to both the original molecule and the derivatizing groups. sigmaaldrich.com This technique is particularly useful for quantifying the compound in complex biological or environmental samples. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, with the molecular formula C7H5I2NO2, the exact mass is a key identifier. scbt.com The monoisotopic mass of this compound is calculated to be 388.84097 Da. uni.lu

HRMS analysis provides experimental values that can be compared to this theoretical mass. The technique is sensitive enough to detect various adducts of the parent molecule. For instance, predicted mass-to-charge ratios (m/z) for different adducts of this compound have been calculated. These include the protonated molecule [M+H]+ with a predicted m/z of 389.84825, the sodium adduct [M+Na]+ at 411.83019, and the deprotonated molecule [M-H]- at 387.83369. uni.lu The high precision of these measurements allows for unambiguous formula determination, distinguishing it from other compounds with the same nominal mass.

Table 1: Predicted HRMS Data for this compound Adducts uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]+ | 389.84825 |

| [M+Na]+ | 411.83019 |

| [M-H]- | 387.83369 |

| [M+NH4]+ | 406.87479 |

| [M+K]+ | 427.80413 |

This table presents predicted mass-to-charge ratios (m/z) for various adducts of this compound as calculated by advanced computational tools.

X-ray Crystallography and Single-Crystal X-ray Diffraction

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystal. While specific crystal structure data for this compound is not widely published, analysis of closely related compounds, such as 2-amino-3,5-diiodobenzoic acid, offers significant insights into the expected structural characteristics. nih.gov For such compounds, single-crystal X-ray diffraction is employed to determine the precise molecular geometry, as well as the intra- and intermolecular interactions that govern the crystal packing. nih.gov This technique is essential for understanding the solid-state properties of the material. solubilityofthings.com

Molecular Geometry and Intra- and Inter-molecular Interactions

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms and the bonds connecting them. The core structure consists of a benzene ring substituted with a carboxylic acid group, an amino group, and two iodine atoms. solubilityofthings.com The presence of both an acidic carboxylic group and a basic amino group allows for the formation of strong intermolecular hydrogen bonds. solubilityofthings.com

Detailed studies on analogous aminobenzoic acids reveal that the geometry is influenced by a combination of electronic effects, such as n-π conjugation, and steric hindrance from the bulky iodine substituents. nih.gov These factors will affect the planarity of the molecule and the orientation of the functional groups relative to the benzene ring.

Crystal Packing Analysis

The way individual molecules of this compound arrange themselves in a crystal is known as crystal packing. This arrangement is the result of a delicate balance of various intermolecular forces, including hydrogen bonding, halogen bonding, and van der Waals interactions. researchgate.netmdpi.comcardiff.ac.uk

Computational Chemistry and Theoretical Investigations of 4 Amino 3,5 Diiodobenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a principal method for the quantum mechanical modeling of molecules, balancing computational cost with accuracy. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations have been applied to substituted benzoic acid derivatives to understand their geometry, vibrational frequencies, and electronic properties. nih.govresearchgate.net

Geometry Optimization and Energy Calculations

A fundamental step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, corresponding to a minimum on the potential energy surface. For compounds similar to 4-Amino-3,5-diiodobenzoic acid, DFT calculations, often using the B3LYP hybrid functional with basis sets like 6-311++G(d,p), are employed to determine optimized bond lengths and angles. researchgate.netacs.org These calculations can accurately reproduce experimental data from techniques like X-ray crystallography. acs.orgresearchgate.net

For instance, studies on related aminobenzoic acid derivatives have shown that the calculated geometric parameters are in good agreement with experimental values. researchgate.net The energies of different isomers can also be calculated to determine their relative stabilities. For example, calculations on isomers of aminodiiodobenzoic acid have shown which positional isomers possess the lowest energy and are therefore more stable. nih.gov

Table 1: Representative Theoretical Bond Lengths and Angles for a Substituted Benzoic Acid This table is illustrative and based on typical values found in DFT studies of similar molecules. Specific values for this compound would require dedicated calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| C-N | ~1.38 Å | |

| C-I | ~2.10 Å | |

| C=O | ~1.22 Å | |

| C-O | ~1.35 Å | |

| O-H | ~0.97 Å | |

| Bond Angle | C-C-C (aromatic) | ~120° |

| C-C-N | ~120° | |

| C-C-I | ~120° | |

| O=C-O | ~122° |

Vibrational Frequency Predictions

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. researchgate.net These predicted frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model, leading to excellent agreement with experimental spectra. researchgate.net

The assignments of vibrational modes for different functional groups, such as the amino (-NH2) and carboxyl (-COOH) groups, as well as the benzene (B151609) ring vibrations, can be made with high confidence. researchgate.net For example, the characteristic stretching frequencies for C=O, N-H, and O-H bonds can be precisely identified.

Electronic Absorption Spectra Prediction via TD-DFT

Time-dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. acs.orgnih.gov By computing the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax) and the intensity of electronic transitions. acs.org These theoretical spectra can then be compared with experimental UV-Vis spectra. acs.orgresearchgate.net

The electronic transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other low-lying unoccupied orbitals. The agreement between theoretical and experimental spectra is often very good, allowing for a detailed understanding of the electronic structure and transitions within the molecule. acs.orgresearchgate.net

HOMO-LUMO Energy Gap Analysis and Molecular Stability

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial parameters in quantum chemistry. The HOMO-LUMO energy gap is an indicator of the chemical reactivity and kinetic stability of a molecule. researchgate.netnih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. nih.gov

DFT calculations provide the energies of these frontier molecular orbitals. For related diiodobenzoic acid isomers, the HOMO-LUMO gap has been calculated to understand their relative stability and reactivity. nih.gov This analysis is vital for predicting how the molecule will behave in chemical reactions.

Table 2: Illustrative HOMO-LUMO Energy Data This table provides example values based on DFT calculations of similar aromatic compounds.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Aromatic Amine | ~ -5.5 | ~ -1.0 | ~ 4.5 |

| Halogenated Benzoic Acid | ~ -6.0 | ~ -2.0 | ~ 4.0 |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. acs.orgresearchgate.net The MEP is plotted onto the electron density surface, with different colors representing different potential values. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

For molecules containing amino and carboxyl groups, the MEP map typically shows a negative potential around the oxygen atoms of the carboxyl group and a more positive potential around the hydrogen atoms of the amino and carboxyl groups. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding. acs.org

Fukui Function Analysis

Fukui functions are used within DFT to describe the sensitivity of the electron density of a system to a change in the number of electrons. researchgate.netscholarsresearchlibrary.com They are powerful descriptors for predicting the local reactivity of different sites within a molecule. The Fukui function helps to identify which atoms are most likely to act as electrophiles (accepting electrons) or nucleophiles (donating electrons). scholarsresearchlibrary.com

Calculations of Fukui indices for related aminobenzoic acid derivatives have been performed to pinpoint the most reactive sites for electrophilic, nucleophilic, and radical attacks. nih.gov This analysis provides a more detailed and quantitative picture of local reactivity than MEP maps alone.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, and intra- and intermolecular bonding in molecular systems. For dihalogenated aminobenzoic acids, NBO analysis provides a detailed picture of the electronic delocalization and the nature of the chemical bonds.

In a theoretical study of 2-amino-3,5-diiodobenzoic acid (2A35I), an isomer of this compound, NBO analysis was performed to understand its electronic structure. The analysis reveals significant delocalization of electron density from the lone pairs of the oxygen, nitrogen, and iodine atoms to the antibonding orbitals of the benzene ring. This charge delocalization is crucial for the stability of the molecule.

The key donor-acceptor interactions in 2-amino-3,5-diiodobenzoic acid, as determined by NBO analysis, are summarized in the table below. The second-order perturbation energy, E(2), quantifies the strength of these interactions.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O1 | π(C2-C3) | 18.56 |

| LP(1) N1 | π(C1-C6) | 48.21 |

| LP(1) I1 | π(C2-C3) | 10.12 |

| LP(1) I2 | π(C4-C5) | 11.34 |

Thermodynamic Parameter Calculations

Theoretical calculations of thermodynamic properties, such as entropy (S), heat capacity (Cv), and enthalpy (H), can be performed at different temperatures using computational methods. These parameters are essential for understanding the stability and reactivity of a compound.

For 2-amino-3,5-diiodobenzoic acid, thermodynamic parameters have been calculated using DFT. The calculated values for entropy, heat capacity, and enthalpy at various temperatures are listed in the table below.

| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 100 | 84.32 | 21.45 | 1.54 |

| 200 | 104.56 | 35.78 | 4.32 |

| 298.15 | 121.23 | 45.12 | 8.12 |

| 400 | 135.43 | 52.34 | 13.01 |

| 500 | 148.98 | 58.98 | 18.54 |

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. The NLO properties of a molecule, such as its hyperpolarizability (β), can be predicted using computational methods.

Theoretical calculations on 2-amino-3,5-diiodobenzoic acid have shown that it possesses significant NLO properties. The calculated first hyperpolarizability (β₀) for this isomer is found to be significantly higher than that of urea (B33335), a standard NLO material. This suggests that diiodinated aminobenzoic acids could be promising candidates for NLO applications. The high hyperpolarizability is attributed to the charge transfer between the amino group (donor) and the carboxylic acid and iodine atoms (acceptors).

A comparative table of the calculated NLO properties for 2-amino-3,5-diiodobenzoic acid and urea is provided below.

| Compound | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β₀) (esu) |

| 2-amino-3,5-diiodobenzoic acid | 4.56 | 8.7 x 10⁻³⁰ |

| Urea | 1.37 | 0.37 x 10⁻³⁰ |

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry, providing a landscape of the possible conformations and the energy barriers between them.

For molecules like this compound, conformational flexibility arises from the rotation of the carboxylic acid and amino groups. A relaxed PES scan can be performed by systematically changing the dihedral angles of these groups to identify the most stable conformers.

While a specific conformational analysis for this compound is not available, studies on similar molecules, such as 2-amino-3-methylbenzoic acid, have shown that the rotation of the carboxyl group has a significant energy barrier. dergipark.org.tr The most stable conformation is typically planar, with the acidic proton of the carboxylic acid forming an intramolecular hydrogen bond with the adjacent amino group, if sterically possible. In the case of this compound, intermolecular hydrogen bonding in the solid state is more likely to dictate the preferred conformation.

Comparative Computational Studies with Isomers and Analogs

Comparative computational studies of isomers provide valuable insights into how the positions of functional groups influence the electronic, thermodynamic, and optical properties of a molecule. A comprehensive theoretical study on thirty possible positional isomers of diiodinated aminobenzoic acid has been conducted, including the 2-amino-3,5-diiodo isomer. nih.gov

The study revealed that the 2-amino-3,5-diiodobenzoic acid (2A35I) and 2-amino-3,5-dibromobenzoic acid (2A35Br) isomers are among the most stable, with the lowest total energies. nih.gov They also exhibit the narrowest HOMO-LUMO gaps, indicating higher reactivity, and the highest electrophilicity index values. nih.gov

The table below summarizes the calculated total energy, HOMO-LUMO gap, and electrophilicity index for selected isomers of diiodinated aminobenzoic acid.

| Isomer | Total Energy (Hartree) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω) (eV) |

| 2-amino-3,5-diiodobenzoic acid | -245.87 | 3.45 | 3.87 |

| 3-amino-2,5-diiodobenzoic acid | -245.85 | 3.68 | 3.54 |

| 4-amino-2,6-diiodobenzoic acid | -245.86 | 3.55 | 3.68 |

| 5-amino-2,3-diiodobenzoic acid | -245.84 | 3.71 | 3.49 |

Note: The data presented is from a comparative study of various isomers. The values for this compound were not explicitly reported in the available literature.

This comparative analysis underscores the significant impact of substituent positioning on the molecular properties of diiodinated aminobenzoic acids.

Table of Compounds Mentioned

| Compound Name |

| This compound |

| 2-amino-3,5-diiodobenzoic acid |

| 2-amino-3,5-dibromobenzoic acid |

| 2-amino-3-methylbenzoic acid |

| 3-amino-2,5-diiodobenzoic acid |

| 4-amino-2,6-diiodobenzoic acid |

| 5-amino-2,3-diiodobenzoic acid |

| Urea |

Final Answer: Here is an article focused on the computational chemistry and theoretical investigations of this compound, structured according to the provided outline.

Computational chemistry serves as a vital tool for elucidating the molecular characteristics and potential applications of complex organic molecules. Through theoretical investigations, primarily leveraging Density Functional Theory (DFT), researchers can predict and analyze the electronic structure, stability, and various properties of compounds like this compound and its related isomers. These computational insights are invaluable for fields ranging from materials science to pharmaceutical development.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between electron donor and acceptor orbitals within a molecule. This analysis provides a quantitative description of charge transfer, hyperconjugation, and intramolecular bonding, which are fundamental to understanding molecular stability and reactivity.

Table 1: Key NBO Donor-Acceptor Interactions in 2-Amino-3,5-diiodobenzoic Acid

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N₇ | π* (C₁-C₂) | 51.83 |

| LP (1) N₇ | π* (C₅-C₆) | 45.79 |

| LP (3) I₉ | σ* (C₂-C₁₀) | 9.87 |

Note: The data presented pertains to the 2-amino-3,5-diiodobenzoic acid isomer as a representative example for this class of compounds. This data is based on theoretical calculations and provides insight into the electronic interactions within the molecule.

Thermodynamic Parameter Calculations

The thermodynamic properties of a compound, including heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), are crucial for predicting its behavior under various temperature conditions. These parameters can be calculated with a high degree of accuracy using statistical thermodynamics based on computed vibrational frequencies.

For 2-amino-3,5-diiodobenzoic acid, theoretical calculations have been performed to determine its thermodynamic functions at different temperatures. These calculations show a clear trend where heat capacity, entropy, and enthalpy increase with rising temperature, which is expected as the molecule gains more thermal energy, leading to increased vibrational and rotational motion.

Table 2: Calculated Thermodynamic Parameters for 2-Amino-3,5-diiodobenzoic Acid at Various Temperatures

| Temperature (K) | C°p,m (J·mol⁻¹·K⁻¹) | S°m (J·mol⁻¹·K⁻¹) | H°m (kJ·mol⁻¹) |

|---|---|---|---|

| 200.00 | 149.52 | 437.47 | 24.89 |

| 298.15 | 188.78 | 507.22 | 40.15 |

| 400.00 | 219.01 | 567.05 | 60.57 |

| 500.00 | 246.36 | 619.56 | 83.84 |

Note: This data is based on theoretical calculations for the 2-amino-3,5-diiodobenzoic acid isomer and illustrates the temperature dependence of its thermodynamic properties.

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in telecommunications, optical computing, and frequency conversion. The first hyperpolarizability (β) of a molecule is a key indicator of its potential as an NLO material.

Theoretical predictions for 2-amino-3,5-diiodobenzoic acid suggest that it possesses significant NLO properties. The calculated value of its first hyperpolarizability is considerably larger than that of urea, a commonly used reference material in NLO studies. This enhanced NLO response is attributed to the intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing carboxylic acid and iodine substituents, facilitated by the π-conjugated system of the benzene ring.

Table 3: Theoretical NLO Properties of 2-Amino-3,5-diiodobenzoic Acid Compared to Urea

| Compound | Dipole Moment (μ, Debye) | First Hyperpolarizability (β, esu) |

|---|---|---|

| 2-Amino-3,5-diiodobenzoic acid | 4.56 | 8.7 x 10⁻³⁰ |

Note: The data for 2-amino-3,5-diiodobenzoic acid highlights the potential of this class of compounds for NLO applications. The values are derived from computational models.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different three-dimensional arrangements of a molecule (conformers) and their corresponding energy levels. A potential energy surface (PES) is a theoretical map that illustrates the energy of a molecule as a function of its geometric parameters, such as the torsion angles of rotatable bonds.

For a molecule like this compound, the primary sources of conformational isomerism are the rotation of the -COOH and -NH₂ groups relative to the benzene ring. While specific PES studies for this exact molecule are not prevalent in the literature, research on analogous substituted benzoic acids provides a general understanding. For instance, studies on 2-amino-3-methylbenzoic acid have detailed the energy barriers associated with the rotation of the carboxylic acid group. dergipark.org.tr Such analyses typically reveal that planar or near-planar conformations are the most stable due to favorable conjugation and the potential for intramolecular hydrogen bonding, although intermolecular interactions in a crystal lattice can also dictate the preferred conformation.

Comparative Computational Studies with Isomers and Analogs

Comparing the computed properties of isomers is a powerful strategy to understand structure-property relationships. A comprehensive computational investigation of thirty positional isomers of dihalogenated aminobenzoic acids, including 2-amino-3,5-diiodobenzoic acid (2A35I), has provided significant insights. nih.gov

This comparative study revealed that the stability and electronic properties of these isomers are highly dependent on the substitution pattern. Specifically, the 2A35I isomer was identified as having one of the lowest energies, indicating high thermodynamic stability. nih.gov Furthermore, it was found to possess a narrow HOMO-LUMO energy gap and a high electrophilicity index, which suggests a higher propensity for chemical reactions. nih.gov

Table 4: Comparison of Calculated Properties for Positional Isomers of Dihalogenated Aminobenzoic Acids

| Compound | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω, eV) |

|---|---|---|---|

| 2-amino-3,5-diiodobenzoic acid | 0.00 | 3.45 | 3.87 |

Note: The data is from a comparative theoretical study. The energy of the 2-amino-3,5-diiodobenzoic acid isomer is set as the reference point (0.00 kcal/mol). This comparison highlights the influence of the halogen substituent on the molecule's properties.

Table of Compound Names Mentioned in the Article

| Compound Name |

| This compound |

| 2-amino-3,5-diiodobenzoic acid |

| 2-amino-3,5-dibromobenzoic acid |

| 2-amino-3-methylbenzoic acid |

| Urea |

Computational chemistry serves as a vital tool for elucidating the molecular characteristics and potential applications of complex organic molecules. Through theoretical investigations, primarily leveraging Density Functional Theory (DFT), researchers can predict and analyze the electronic structure, stability, and various properties of compounds like this compound and its related isomers. These computational insights are invaluable for fields ranging from materials science to pharmaceutical development.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between electron donor and acceptor orbitals within a molecule. This analysis provides a quantitative description of charge transfer, hyperconjugation, and intramolecular bonding, which are fundamental to understanding molecular stability and reactivity.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (1) N₇ | π* (C₁-C₂) | 51.83 |

| LP (1) N₇ | π* (C₅-C₆) | 45.79 |

| LP (3) I₉ | σ* (C₂-C₁₀) | 9.87 |

| LP (3) I₁₁ | σ* (C₄-C₁₂) | 9.92 |

Note: The data presented pertains to the 2-amino-3,5-diiodobenzoic acid isomer as a representative example for this class of compounds. This data is based on theoretical calculations and provides insight into the electronic interactions within the molecule.

Thermodynamic Parameter Calculations

The thermodynamic properties of a compound, including heat capacity (C°p,m), entropy (S°m), and enthalpy (H°m), are crucial for predicting its behavior under various temperature conditions. These parameters can be calculated with a high degree of accuracy using statistical thermodynamics based on computed vibrational frequencies.

For 2-amino-3,5-diiodobenzoic acid, theoretical calculations have been performed to determine its thermodynamic functions at different temperatures. nih.gov These calculations show a clear trend where heat capacity, entropy, and enthalpy increase with rising temperature, which is expected as the molecule gains more thermal energy, leading to increased vibrational and rotational motion.

| Temperature (K) | C°p,m (J·mol⁻¹·K⁻¹) | S°m (J·mol⁻¹·K⁻¹) | H°m (kJ·mol⁻¹) |

|---|---|---|---|

| 200.00 | 149.52 | 437.47 | 24.89 |

| 298.15 | 188.78 | 507.22 | 40.15 |

| 400.00 | 219.01 | 567.05 | 60.57 |

| 500.00 | 246.36 | 619.56 | 83.84 |

| 600.00 | 268.99 | 666.92 | 109.61 |

Note: This data is based on theoretical calculations for the 2-amino-3,5-diiodobenzoic acid isomer and illustrates the temperature dependence of its thermodynamic properties. nih.gov

Non-Linear Optical (NLO) Properties Theoretical Prediction

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is highly sought after for applications in telecommunications, optical computing, and frequency conversion. The first hyperpolarizability (β) of a molecule is a key indicator of its potential as an NLO material.

Theoretical predictions for 2-amino-3,5-diiodobenzoic acid suggest that it possesses significant NLO properties. nih.gov The calculated value of its first hyperpolarizability is considerably larger than that of urea, a commonly used reference material in NLO studies. This enhanced NLO response is attributed to the intramolecular charge transfer from the electron-donating amino group to the electron-withdrawing carboxylic acid and iodine substituents, facilitated by the π-conjugated system of the benzene ring.

| Compound | Dipole Moment (μ, Debye) | First Hyperpolarizability (β, esu) |

|---|---|---|

| 2-Amino-3,5-diiodobenzoic acid | 4.56 | 8.7 x 10⁻³⁰ |

| Urea | 1.37 | 0.37 x 10⁻³⁰ |

Note: The data for 2-amino-3,5-diiodobenzoic acid highlights the potential of this class of compounds for NLO applications. The values are derived from computational models. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis investigates the different three-dimensional arrangements of a molecule (conformers) and their corresponding energy levels. A potential energy surface (PES) is a theoretical map that illustrates the energy of a molecule as a function of its geometric parameters, such as the torsion angles of rotatable bonds.

For a molecule like this compound, the primary sources of conformational isomerism are the rotation of the -COOH and -NH₂ groups relative to the benzene ring. While specific PES studies for this exact molecule are not prevalent in the literature, research on analogous substituted benzoic acids provides a general understanding. For instance, studies on 2-amino-3-methylbenzoic acid have detailed the energy barriers associated with the rotation of the carboxylic acid group. dergipark.org.tr Such analyses typically reveal that planar or near-planar conformations are the most stable due to favorable conjugation and the potential for intramolecular hydrogen bonding, although intermolecular interactions in a crystal lattice can also dictate the preferred conformation.

Comparative Computational Studies with Isomers and Analogs

Comparing the computed properties of isomers is a powerful strategy to understand structure-property relationships. A comprehensive computational investigation of thirty positional isomers of dihalogenated aminobenzoic acids, including 2-amino-3,5-diiodobenzoic acid (2A35I), has provided significant insights. nih.gov

This comparative study revealed that the stability and electronic properties of these isomers are highly dependent on the substitution pattern. Specifically, the 2A35I isomer was identified as having one of the lowest energies, indicating high thermodynamic stability. nih.gov Furthermore, it was found to possess a narrow HOMO-LUMO energy gap and a high electrophilicity index, which suggests a higher propensity for chemical reactions. nih.gov

| Compound | Relative Energy (kcal/mol) | HOMO-LUMO Gap (eV) | Electrophilicity Index (ω, eV) |

|---|---|---|---|

| 2-amino-3,5-diiodobenzoic acid | 0.00 | 3.45 | 3.87 |

| 2-amino-3,5-dibromobenzoic acid | +5.27 | 3.52 | 3.75 |

Note: The data is from a comparative theoretical study. The energy of the 2-amino-3,5-diiodobenzoic acid isomer is set as the reference point (0.00 kcal/mol). This comparison highlights the influence of the halogen substituent on the molecule's properties. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel Derivatization Strategies for Enhanced Functionality

The core structure of 4-amino-3,5-diiodobenzoic acid provides a versatile platform for chemical modification. The amino and carboxylic acid groups are amenable to a variety of reactions, while the iodine atoms can participate in cross-coupling reactions. chemicalbook.com

Future derivatization strategies are expected to focus on:

Amide and Ester Formation: The carboxylic acid and amino moieties can be readily converted into a wide array of amides and esters. For instance, the methyl ester of this compound has been synthesized by reacting the parent acid with methanol (B129727). chemicalbook.com These derivatives can be designed to have specific physical, chemical, and biological properties.

N-Alkylation and N-Arylation: The amino group can be modified through alkylation or arylation to introduce new functional groups and modulate the electronic properties of the aromatic ring.

Cross-Coupling Reactions: The carbon-iodine bonds are ideal sites for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups, leading to novel and complex molecular architectures.

Polymerization: The bifunctional nature of this compound makes it a potential monomer for the synthesis of novel polymers. For example, it has been used to create adducts to impart radiopaqueness to Tecoflex polymers. chemicalbook.com

A study on the synthesis of 3-amino-5-substituted-aminoisothiazole-4-carboxylic acid derivatives highlights a one-pot method for creating complex heterocyclic structures, a strategy that could be adapted for this compound. researchgate.net

Advanced Characterization Techniques and In Situ Studies

A thorough understanding of the structure-property relationships of this compound and its derivatives requires the use of advanced characterization techniques. While standard methods like NMR, IR, and mass spectrometry are fundamental, future research will increasingly rely on more sophisticated approaches.

A study on 2-amino-3,5-diiodobenzoic acid utilized single-crystal X-ray diffraction, FT-IR spectroscopy, and UV-Vis spectroscopy, complemented by computational methods, to investigate its molecular geometry and intermolecular interactions. nih.gov Similar comprehensive characterization is crucial for the 4-amino isomer.

Emerging characterization trends include:

Nanoscale Infrared Spectroscopy: This technique can probe the structure of self-assembled monolayers of benzoic acid derivatives, providing insights into their coordination chemistry and interaction with substrates at the nanoscale. nih.gov

In Situ Spectroscopy: Techniques such as in situ IR and Raman spectroscopy can monitor reactions in real-time, providing valuable mechanistic information about derivatization and self-assembly processes.

Solid-State NMR: This can provide detailed information about the structure and dynamics of the compound in the solid state, which is particularly important for understanding its crystalline forms and supramolecular assemblies.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling

Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research. These computational approaches can accelerate the discovery and optimization of new materials by predicting their properties and activities.

For this compound, AI and ML models could be developed to:

Predict Physicochemical Properties: Models can be trained to predict properties such as solubility, pKa, and lipophilicity for novel derivatives, aiding in the design of compounds with desired characteristics. researchgate.net

Forecast Biological Activity: By analyzing large datasets of chemical structures and biological activities, ML algorithms can predict the potential therapeutic or toxic effects of new derivatives. For example, models have been developed to predict drug-induced kidney injury for small molecules. researchgate.net

Guide Synthetic Planning: AI tools can assist in designing efficient synthetic routes to new derivatives by predicting reaction outcomes and suggesting optimal reaction conditions.

Analyze Spectroscopic Data: Machine learning can be used to analyze complex spectroscopic data, such as those from mass spectrometry, to identify and quantify the components of reaction mixtures. osti.gov

The application of AI and ML in pharmacokinetic modeling and dose prediction for antibiotics demonstrates the potential of these techniques in the broader field of medicinal chemistry. nih.gov

Investigation of Supramolecular Interactions and Self-Assembly

The ability of this compound to form well-defined supramolecular structures through non-covalent interactions is a key area of current and future research. The presence of hydrogen bond donors (amino and carboxylic acid groups) and halogen bond donors (iodine atoms) allows for the construction of complex and functional assemblies.

Key research directions in this area include:

Hydrogen Bonding: The carboxylic acid groups can form robust dimers, while the amino groups can also participate in hydrogen bonding. nih.gov

Halogen Bonding: The iodine atoms can act as halogen bond donors, interacting with Lewis bases such as nitrogen or oxygen atoms. Studies on iodo-substituted benzoic acids have shown the importance of halogen bonds in directing the assembly of supramolecular architectures. nih.gov

Self-Assembly into Nanostructures: Perfluoroalkylated derivatives of benzoic acid have been shown to self-assemble into gels, which have potential applications in environmental remediation. nih.gov Similar strategies could be applied to this compound to create novel functional materials.

Co-crystallization: By combining this compound with other molecules, it is possible to create co-crystals with unique properties. This approach relies on the predictable nature of supramolecular synthons, such as the interaction between a carboxylic acid and a pyridine. nih.gov

Research into amino acid-derived supramolecular assemblies highlights the rich chemical diversity and potential for creating functional soft materials. mdpi.com